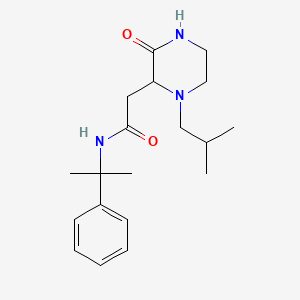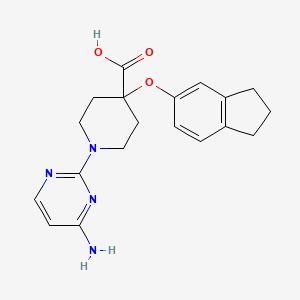
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. It enhances the activity of the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and neurotransmitter release, leading to the observed pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and sedative properties. It has also been shown to modulate the release of various neurotransmitters, including GABA, glutamate, and dopamine. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The synthesis method of 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has been optimized for high yield and purity, making it suitable for various lab experiments. Its pharmacological effects have been extensively studied, making it a well-characterized compound for use in research. However, its potential side effects and toxicity have not been fully elucidated, and further studies are needed to determine its safety and efficacy in humans.
未来方向
For 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide research could include elucidating its mechanism of action in more detail, optimizing its pharmacokinetic properties, and conducting clinical trials to determine its safety and efficacy in humans. Additionally, this compound could be further studied for its potential applications in PET imaging, as well as its use as a tool for studying GABA-A receptor function in the brain.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. Its well-characterized pharmacological effects and optimized synthesis method make it a valuable tool for research. Further studies are needed to determine its safety and efficacy in humans, as well as its potential applications in PET imaging and GABA-A receptor function research.
合成方法
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of piperazine, isobutyryl chloride, and N-(1-methyl-1-phenylethyl)acetamide. The final product is obtained through purification and isolation using chromatographic techniques. The synthesis method of this compound has been optimized for high yield and purity, making it suitable for various applications.
科学研究应用
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. It has been shown to possess neuroprotective, anticonvulsant, and analgesic properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain. This compound has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which could aid in the diagnosis and treatment of various diseases.
属性
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)13-22-11-10-20-18(24)16(22)12-17(23)21-19(3,4)15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEYCPFSZUDMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NC(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291225.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-4-morpholinecarboximidamide](/img/structure/B5291227.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5291232.png)
![N-[(1S)-1-(hydroxymethyl)propyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5291237.png)
![2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)
![N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5291253.png)
![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
